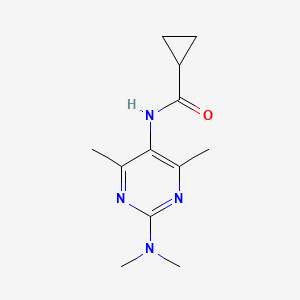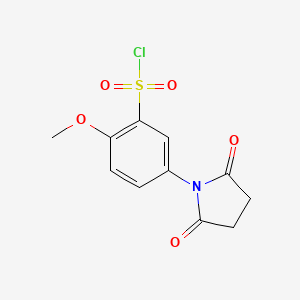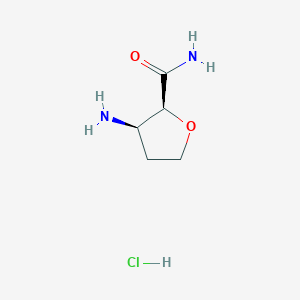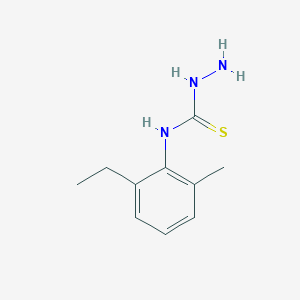
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclopropanecarboxamide (referred to as "compound X" in This paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of compound X.
Aplicaciones Científicas De Investigación
Antitumor Activity
Studies on derivatives related to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclopropanecarboxamide indicate significant antitumor properties. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been demonstrated to possess in vivo antitumor activity, particularly against leukemic and solid tumor models due to their ability to bind to DNA by intercalation. These compounds showed selective activity when bearing electron-withdrawing substituents, highlighting their potential as antitumor agents (Denny et al., 1987). Furthermore, novel pyrimidiopyrazole derivatives synthesized through reactions involving a similar compound demonstrated outstanding in vitro antitumor activity against the HepG2 cell line, suggesting the utility of these derivatives in cancer treatment (Fahim et al., 2019).
Synthetic Chemistry Applications
The compound has also found applications in synthetic chemistry, where its derivatives are utilized in the synthesis of novel compounds with potential biological activities. For example, the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors involved similar structures, leading to compounds with potent inhibition against cyclin-dependent kinase-2 (CDK2), showcasing the compound's relevance in developing new therapeutic agents (Wang et al., 2004).
Bioactivity Analysis
Research on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, stemming from the core structure of this compound, have shown considerable bioactivity. Specifically, certain derivatives demonstrated excellent herbicidal and fungicidal activities, highlighting the compound's versatility not just in medical but also in agricultural applications (Tian et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cyclopropanecarboxamide is DNA . It is a DNA-intercalating agent , which means it can insert itself between the base pairs in the DNA double helix. This interaction can disrupt the normal functioning of DNA, affecting processes such as replication and transcription.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It shows a clearance of 1.00 ± 0.36 l h⁻¹ kg⁻¹, a volume of distribution of the central compartment of 0.72 ± 0.55 l/kg, an initial half-life of 0.28 ± 0.19 h and a terminal half-life of 2.04 ± 0.94 h . It is rapidly and extensively metabolized to several plasma metabolites .
Result of Action
The result of the action of this compound is the disruption of normal cell function, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and are thus more susceptible to DNA damage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-7-10(15-11(17)9-5-6-9)8(2)14-12(13-7)16(3)4/h9H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOSDYRJUREFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)


![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)
![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2433131.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2433132.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433137.png)
![1-[(2-Methoxyanilino)methyl]indole-2,3-dione](/img/structure/B2433138.png)